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Compound Name: trans-2,cis-6-Nonadienal

Cat. No.: B146757

For Researchers, Scientists, and Food Development Professionals

Introduction

trans-2,cis-6-Nonadienal, a potent aroma compound, is a key contributor to the characteristic
fresh, green, and cucumber-like notes in a variety of food products. Its unique sensory profile
makes it a valuable ingredient for flavor creation and product development. Chemically
classified as a doubly unsaturated aldehyde, it is naturally present in cucumbers, melons, and
other plants. In food processing, it can be formed through the enzymatic or oxidative
degradation of polyunsaturated fatty acids, primarily a-linolenic acid. Understanding the
applications, analytical quantification, and sensory impact of trans-2,cis-6-nonadienal is
crucial for food scientists and flavor chemists aiming to craft authentic and appealing flavor
profiles.

Applications in the Food Industry

trans-2,cis-6-Nonadienal is utilized across a wide spectrum of food and beverage categories
to impart a fresh, green, and subtly fatty character. Its powerful aroma necessitates careful
dosage to achieve the desired sensory effect.[1][2]

Key Application Areas:

o Beverages: Adds a refreshing and natural-tasting green note to juices, teas, and flavored
waters.
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» Fruits and Vegetables: Enhances the fresh character of processed fruits and vegetables,
particularly in cucumber and melon-flavored products.

o Dairy Products: Can be used to create novel flavor profiles in yogurts, ice creams, and other
dairy items.

e Savory Products: Provides a fresh lift to savory applications such as sauces, dressings, and
seafood flavors.[2]

o Bakery and Confectionery: Used in trace amounts to introduce complexity and a fresh top
note.[1]

Quantitative Application Data

The following table summarizes recommended usage levels of trans-2,cis-6-nonadienal in
various food matrices to achieve specific flavor profiles. These concentrations are typically for
flavors intended to be dosed at 0.05% in the final product.
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Recommended .
Resulting Flavor

Food Category Application Concentration Profil
rofile

(ppm) in Flavor
Vegetable Flavors

Primary characteristic
Cucumber 500

cucumber note
Bell Pepper / 30 Adds freshness to
Jalapefio pyrazine notes

Adds complexity and
Tomato (raw) 50

freshness

Enhances cooked
Tomato (cooked) 20

tomato notes

) ) Subtle fresh, green

Potato (boiled/fried) 10

note
Fruit Flavors
Watermelon & other 10 Enhances subtlety
Melons and freshness
Apricot 5 Modifies green notes
Blueberry / Bilberry 10 Lifts floral notes

Complements cherry
Cherry (black) 15 ]

profile

Complements cherry
Cherry (red) 10 ]

profile

Provides a lift to the
Concord Grape 20

flavor
White Grape 5 Subtle enhancement
Peach 5 Lifts main green notes
Strawberry 1 Adds a fresh nuance
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Adds a hint of

Kiwi 0.5 .
complexity
Brightens the green
Mango 10
note
Savory Flavors
Adds a hint of
Roast & BBQ Beef 20 freshness to fatty
notes
Chicken & Pork 10 Freshens fatty notes
_ Adds a hint of
Bread & Pizza Base 10
freshness
Other Flavors
Adds freshness and
Coffee 10 )
complexity
Enhances green tea
Tea (Green) 100
character
Complements tea
Tea (Black/Red) 50

profile

Experimental Protocols

Protocol 1: Quantification of trans-2,cis-6-Nonadienal in
Food Matrices using Headspace Solid-Phase
Microextraction Gas Chromatography-Mass
Spectrometry (HS-SPME-GC-MS)

This protocol details the extraction and quantification of trans-2,cis-6-nonadienal from a food

matrix, such as cucumber, using HS-SPME-GC-MS.

Materials:
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e 20 mL headspace vials with screw caps and PTFE-coated silicone septa

e Solid-Phase Microextraction (SPME) fiber assembly (e.g., 50/30 um
Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

e Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
o Saturated sodium chloride (NaCl) solution

 Internal standard (e.g., octanal)

e Food sample (e.g., fresh cucumber)

e Homogenizer/blender

Procedure:

e Sample Preparation:

[e]

Homogenize 5 g of the food sample to a fine powder or slurry.

o

Transfer the homogenized sample into a 20 mL headspace vial.

[¢]

Add 1.5 mL of saturated NacCl solution to inhibit enzymatic activity and increase the ionic
strength of the sample.

[¢]

Spike the sample with a known concentration of an internal standard (e.g., octanal).

[e]

Immediately seal the vial tightly with the screw cap.

¢ HS-SPME Extraction:

o

Pre-condition the SPME fiber in the GC injection port at 250°C for 5 minutes before use.

[¢]

Place the sealed vial in a heating block or water bath at a controlled temperature (e.g., 35-
60°C).

[¢]

Insert the SPME fiber through the septum into the headspace above the sample.
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o Expose the fiber to the headspace for a defined period (e.g., 20-30 minutes) to allow for
the adsorption of volatile compounds.

e GC-MS Analysis:

o After extraction, retract the fiber and immediately insert it into the heated injection port of
the GC-MS.

o Desorb the analytes from the fiber onto the GC column in splitless mode at 250°C for 5
minutes.

o GC Conditions (example):
s Column: DB-5MS (30 m x 0.25 mm x 0.25 pm) or equivalent.
» Carrier Gas: Helium at a constant flow of 1 mL/min.
= Oven Temperature Program:
» [nitial temperature: 40-60°C, hold for 2 minutes.
» Ramp: Increase to 220°C at a rate of 8-10°C/min.
= Hold: Maintain at 220°C for 20 minutes.
o MS Conditions (example):
= |on Source Temperature: 200°C.
» |onization Mode: Electron lonization (EIl) at 70 eV.
= Scan Range: m/z 50-400.
o Data Analysis:

o Identify trans-2,cis-6-nonadienal based on its retention time and mass spectrum by
comparison with an authentic standard.
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o Quantify the concentration of trans-2,cis-6-nonadienal by comparing its peak area to that
of the internal standard.

Protocol 2: Enzymatic Formation of trans-2,cis-6-
Nonadienal - Lipoxygenase (LOX) and Hydroperoxide
Lyase (HPL) Activity Assays

This section provides protocols to measure the activity of the key enzymes involved in the

biosynthesis of trans-2,cis-6-nonadienal from a-linolenic acid.

This assay measures the formation of conjugated dienes from linoleic acid, which absorb at
234 nm.

Materials:

Spectrophotometer capable of measuring absorbance at 234 nm

Quartz cuvettes

Phosphate buffer (50 mM, pH 6.0)

Sodium linoleate stock solution (10 mM)

Enzyme extract from plant tissue
Procedure:
o Reagent Preparation:

o 10 mM Sodium Linoleate Stock Solution: In a light-protected flask, mix 78 pL of linoleic
acid and 90 pL of Tween 20 with 10 mL of boiled, distilled water. Add 0.5 M NaOH
dropwise until the solution clarifies. Bring the final volume to 25 mL with distilled water.
Aliquot and store at -20°C.

o Assay:

o Ina 1.5 mL microtube, prepare the reaction mixture:

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/product/b146757?utm_src=pdf-body
https://www.benchchem.com/product/b146757?utm_src=pdf-body
https://www.benchchem.com/product/b146757?utm_src=pdf-body
https://www.benchchem.com/product/b146757?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146757?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

» Blank: 1002 pL Phosphate Buffer + 10 pL Sodium Linoleate Stock Solution.

» Test: 1000 pL Phosphate Buffer + 10 pL Sodium Linoleate Stock Solution + 2 pL
Enzyme Extract.

o Zero the spectrophotometer with the blank solution at 234 nm.

o Initiate the reaction by adding the enzyme extract to the test solution, mix quickly, and
transfer to a cuvette.

o Monitor the increase in absorbance at 234 nm for 2-3 minutes.

o Calculate the enzyme activity based on the rate of change in absorbance, using the molar
extinction coefficient of the hydroperoxide product.

This assay measures the decrease in absorbance at 234 nm due to the cleavage of the
hydroperoxide substrate.[3]

Materials:

Spectrophotometer capable of measuring absorbance at 234 nm

Quartz cuvettes

Sodium phosphate buffer (50 mM, pH 6.5)

Fatty acid hydroperoxide substrate (e.g., 9(S)-hydroperoxy-(10E,12Z)-octadecadienoic acid,
9-HPOD) solution (20 pM)

Enzyme extract from plant tissue
Procedure:
e Assay:

o Prepare the reaction mixture in a cuvette containing 50 mM sodium phosphate buffer (pH
6.5) and 20 uM of the hydroperoxide substrate.

o Initiate the reaction by adding a small volume of the enzyme extract.
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o Immediately monitor the decrease in absorbance at 234 nm.

o One unit of HPL activity is defined as the amount of enzyme that converts 1 nmol of
substrate per minute.[3]

Protocol 3: Sensory Evaluation of trans-2,cis-6-
Nonadienal - Flavor Profile Analysis

This protocol outlines a method for the sensory evaluation of a food product containing trans-
2,cis-6-nonadienal using a trained panel.

Objective: To characterize the aroma and flavor profile of a food product with added trans-

2,cis-6-nonadienal.
Materials:

e Food product samples with varying concentrations of trans-2,cis-6-nonadienal and a
control sample (without the added compound).

Sensory evaluation booths with controlled lighting and ventilation.

Odor-free sample containers.

Water for palate cleansing.

Trained sensory panel (6-15 members).
Procedure:
e Panelist Training:

o Familiarize panelists with the aroma and taste of trans-2,cis-6-nonadienal at different
concentrations in a neutral base (e.g., water, sugar solution).

o Develop a consensus vocabulary to describe the sensory attributes (e.g., "fresh
cucumber,” "green,"” "melon rind," "fatty").

o Train panelists to use a rating scale (e.g., a 15-point intensity scale) consistently.
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o Sample Preparation and Presentation:

o Prepare samples under controlled and identical conditions.

o Code samples with random three-digit numbers to avoid bias.

o Present samples to panelists in a randomized or counterbalanced order.

o Evaluation:

o

Panelists evaluate the aroma of the sample first by sniffing the headspace of the container.

[¢]

Panelists then taste the sample, focusing on the initial flavor, middle notes, and aftertaste.

o

Panelists rate the intensity of each identified sensory attribute on the agreed-upon scale.

[e]

Panelists cleanse their palate with water between samples.
e Data Analysis:
o Collect the data from all panelists.

o Analyze the data using statistical methods (e.g., Analysis of Variance - ANOVA) to
determine significant differences between samples.

o Generate a flavor profile diagram (e.g., a spider web plot) to visualize the sensory
characteristics of each sample.

Visualizations
Biosynthesis of trans-2,cis-6-Nonadienal

The enzymatic pathway for the formation of trans-2,cis-6-nonadienal in plants primarily
involves the action of lipoxygenase (LOX) and hydroperoxide lyase (HPL) on a-linolenic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b146757#trans-2-cis-6-nonadienal-applications-in-
food-science]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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